molecular formula C16H16ClN3O3S2 B2914204 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1421452-83-6

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2914204
CAS No.: 1421452-83-6
M. Wt: 397.89
InChI Key: QLPBORCGMGNYBK-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H16ClN3O3S2 and its molecular weight is 397.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to a class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring

Mode of Action

It is known that phenol ethers can bind to various receptors due to their aromatic nature . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and sulfonamide group, suggest various biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H18ClN3O3SC_{17}H_{18}ClN_{3}O_{3}S with a molecular weight of approximately 375.86 g/mol. The presence of the thiazole and isoxazole rings contributes to its chemical reactivity and biological interactions.

Structural Features

Feature Description
Thiazole RingContains sulfur and nitrogen, contributing to biological activity.
Sulfonamide GroupKnown for antibacterial properties.
Chlorophenyl MoietyEnhances lipophilicity, aiding in membrane penetration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and sulfonamide moieties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Properties

The compound's isoxazole structure has been associated with anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels, leading to cell cycle arrest and increased cell death . For example, thiazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 .

Case Studies

  • Antimalarial Activity : A related thiazole derivative exhibited antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains in vitro and showed promising results in vivo using murine models .
  • Cytotoxicity in Cancer Cells : A study evaluating a series of thiazole derivatives found that certain compounds significantly inhibited the proliferation of lung cancer cells by inducing oxidative stress .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Induction of Apoptosis : The compound may activate mitochondrial pathways leading to increased ROS production, resulting in apoptosis in cancer cells.

Future Directions

Further research is needed to explore the full pharmacological profile of this compound. Potential areas for investigation include:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating the specific pathways involved in its biological activities.
  • Structure-Activity Relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S2/c1-9-14(24-16(19-9)12-6-4-5-7-13(12)17)8-18-25(21,22)15-10(2)20-23-11(15)3/h4-7,18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPBORCGMGNYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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